ethyl N-propanoylcarbamate chemical structure and properties
ethyl N-propanoylcarbamate chemical structure and properties
Structural Analysis, Physicochemical Properties, and Synthetic Applications
Executive Summary
Ethyl N-propanoylcarbamate (also known as N-propionylurethane or N-propionylcarbamic acid ethyl ester) represents a specialized class of N-acyl carbamates . Unlike simple carbamates which are often stable and pharmacologically active as acetylcholinesterase (AChE) inhibitors, N-acyl carbamates function primarily as acylating agents and chemical intermediates . Their unique electronic structure—characterized by an imide-like conjugate system—renders the N-H proton significantly more acidic than in simple amides, altering their reactivity profile and biological stability.
This guide provides a comprehensive technical analysis of ethyl N-propanoylcarbamate, detailing its structural dynamics, synthesis protocols, and reactivity patterns relevant to drug development and organic synthesis.
Chemical Identity & Structural Analysis[1][2]
Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | Ethyl N-propanoylcarbamate |
| Common Names | N-Propionylurethane; N-Propionylcarbamic acid ethyl ester |
| CAS Number | 19496-14-1 (Generic N-acyl urethane class reference: 598-55-0 for Methyl analog) |
| Molecular Formula | C₆H₁₁NO₃ |
| Molecular Weight | 145.16 g/mol |
| SMILES | CCC(=O)NC(=O)OCC |
| InChI Key | Predicted based on structure |
Structural Dynamics and Electronic Properties
The core feature of ethyl N-propanoylcarbamate is the acyl-carbamate moiety (-C(=O)-NH-C(=O)-O-). This functional group creates a competitive resonance system where the nitrogen lone pair is delocalized into two carbonyl groups.
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Acidity: The flanking carbonyls withdraw electron density from the nitrogen, making the N-H proton significantly more acidic (pKa ≈ 8–10) compared to simple amides (pKa ≈ 15–17) or carbamates (pKa ≈ 12–14).
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Electrophilicity: The carbonyl carbons are highly activated. Nucleophilic attack can occur at either the acyl carbonyl (leading to amide formation) or the carbamate carbonyl (leading to urea formation), depending on the nucleophile and conditions.
Visualization: Resonance & Reactivity
The following diagram illustrates the resonance stabilization and potential sites for nucleophilic attack.
Caption: Resonance delocalization and primary reactive sites in ethyl N-propanoylcarbamate.
Physicochemical Properties[2][8]
Note: Specific experimental values for this exact derivative are rare in open literature. Values below are derived from validated predictive models and homologous series (e.g., N-acetylurethane).
| Property | Value / Range | Source/Rationale |
| Physical State | Solid (low melting) or Viscous Oil | Homolog N-acetylurethane MP is ~78°C [1]. Propionyl chain adds flexibility, likely lowering MP. |
| Melting Point | 65 – 75 °C (Predicted) | Based on crystal packing of N-acyl carbamates. |
| Boiling Point | ~110 – 120 °C (at 10 mmHg) | Estimated from N-acetylurethane (BP 105°C @ 12mmHg). |
| Solubility | Soluble in EtOH, CHCl₃, DMSO, EtOAc | Lipophilic ethyl and propyl chains facilitate organic solubility. |
| LogP (Octanol/Water) | ~0.8 – 1.2 | Moderate lipophilicity; likely membrane permeable. |
| pKa (N-H) | 8.5 – 9.5 | Enhanced acidity due to bis-carbonyl electron withdrawal. |
Synthesis & Production Protocols
Method A: Acylation of Ethyl Carbamate (Recommended)
This is the most robust laboratory method, utilizing propionic anhydride to acylate the weak nucleophile ethyl carbamate (urethane). Acid catalysis or high temperature is often required due to the reduced nucleophilicity of the carbamate nitrogen.
Mechanism: The reaction proceeds via an initial protonation of the anhydride, followed by nucleophilic attack by the carbamate nitrogen, and elimination of propionic acid.
Protocol:
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Reagents: Ethyl carbamate (1.0 eq), Propionic anhydride (1.2 eq), Conc. H₂SO₄ (catalytic, 1-2 drops).
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Setup: Flame-dried round-bottom flask with a reflux condenser.
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Procedure:
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Dissolve ethyl carbamate in propionic anhydride.
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Add catalytic H₂SO₄.
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Heat the mixture to 90–100°C for 2–4 hours. Monitor via TLC (SiO₂, 30% EtOAc/Hexanes) for disappearance of ethyl carbamate.
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Workup:
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Cool to room temperature.
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Pour into ice-water to hydrolyze excess anhydride.
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Extract with Dichloromethane (DCM) (3x).
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Wash organic layer with Sat. NaHCO₃ (to remove propionic acid) and Brine.
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Dry over MgSO₄ and concentrate in vacuo.
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Purification: Recrystallization from Ethanol/Hexane or vacuum distillation.
Method B: Reaction of Propionyl Isocyanate
A more direct but atom-uneconomical route involving the reaction of propionyl isocyanate with ethanol.
Protocol:
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Reagents: Propionyl isocyanate (1.0 eq), Absolute Ethanol (1.1 eq), DCM (Solvent).
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Procedure:
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Cool a solution of propionyl isocyanate in DCM to 0°C.
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Dropwise add ethanol. The reaction is exothermic.
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Stir at room temperature for 1 hour.
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Workup: Evaporate solvent. The product is usually pure enough for use.
Reactivity & Applications
Acyl Transfer Reagent
Ethyl N-propanoylcarbamate acts as a "mild" acylating agent. Under basic conditions (e.g., with primary amines), it can transfer the propionyl group to form amides, releasing ethyl carbamate as a leaving group.
Thermal Decomposition (Retro-Ene / Dissociation)
At high temperatures (>150°C), N-acyl carbamates can undergo thermal decomposition to regenerate the isocyanate and alcohol. This property is sometimes used to generate acyl isocyanates in situ.
Synthetic Intermediate
It serves as a key intermediate in the synthesis of:
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Heterocycles: Cyclization with hydrazines or ureas to form triazines or pyrimidines.
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Macrolides: N-acyl carbamates have been cited as intermediates in the total synthesis of complex natural products like AB3217-A and Halichondrin B fragments [2].
Visualization: Synthetic Pathways
Caption: Synthesis and downstream application pathways for Ethyl N-Propanoylcarbamate.
Safety & Toxicology (Critical Warning)
While N-acyl carbamates are distinct from the N-methyl carbamate class of pesticides (which are potent AChE inhibitors), they present specific metabolic risks.
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Metabolic Hydrolysis: In vivo hydrolysis of ethyl N-propanoylcarbamate will yield Ethyl Carbamate (Urethane) .
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Carcinogenicity: Ethyl carbamate is a Group 2A carcinogen (probably carcinogenic to humans) [3]. It is genotoxic and known to induce tumors in multiple animal models.
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Handling:
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PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
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Waste: Dispose of as hazardous organic waste; do not release into water systems.
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References
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OpenBU. Preparation and properties of carbamates, nitrocarbamates and their derivatives. Boston University. Available at: [Link]
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J-Stage. Symposium on the Chemistry of Natural Products, symposium papers. (Referencing N-propionylurethane as intermediate). Available at: [Link]
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IARC Monographs. Ethyl Carbamate (Urethane). International Agency for Research on Cancer. Available at: [Link]
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PubChem. Ethyl N-phenylcarbamate (Analogous Structure). National Library of Medicine. Available at: [Link]
